Cassine

Descripción

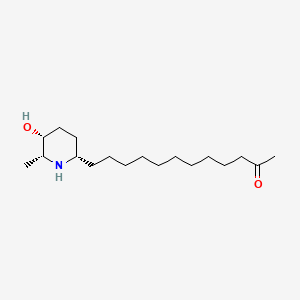

Structure

3D Structure

Propiedades

Número CAS |

5227-24-7 |

|---|---|

Fórmula molecular |

C18H35NO2 |

Peso molecular |

297.5 g/mol |

Nombre IUPAC |

12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one |

InChI |

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1 |

Clave InChI |

QPRMGHKASRLPJP-FGTMMUONSA-N |

SMILES |

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |

SMILES isomérico |

C[C@@H]1[C@@H](CC[C@@H](N1)CCCCCCCCCCC(=O)C)O |

SMILES canónico |

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |

Sinónimos |

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one cassine |

Origen del producto |

United States |

Foundational & Exploratory

Cassine Alkaloid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the piperidine alkaloid, (-)-cassine. It details its discovery and natural occurrence, with a focus on plant species from the Senna and Cassia genera. This document outlines comprehensive experimental protocols for the extraction, isolation, and characterization of cassine, including spectroscopic and chromatographic data. Quantitative data on its prevalence in various natural sources are presented in a tabular format for comparative analysis. Furthermore, a putative biosynthetic pathway for this compound is proposed, and its known inhibitory effects on the ERK signaling pathway are illustrated. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring piperidine alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. These activities include antimicrobial, anti-inflammatory, and antiproliferative properties, making it a promising candidate for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and application.

Discovery and Natural Sources

The discovery of (-)-cassine dates back to 1964, when it was first isolated from the leaves of Cassia excelsa (now known as Senna spectabilis var. excelsa). Its absolute configuration was subsequently determined in 1966. Later, in 1976, it was also isolated from Senna spectabilis.[1]

This compound is primarily found in plants belonging to the Senna and Cassia genera of the Fabaceae family. These plants are widely distributed in tropical and subtropical regions of the world. The primary documented natural sources of this compound are:

-

Senna spectabilis (syn. Cassia spectabilis): Found in the flowers, leaves, and fruits.

-

Senna racemosa : Isolated from the leaves.[2]

-

Cassia excelsa : The original source of its discovery, found in the leaves and twigs.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound and related alkaloids from Senna spectabilis.

| Plant Source | Plant Part | Alkaloid(s) | Yield/Concentration | Reference |

| Senna spectabilis | Flowers | Mixture of (-)-cassine and (-)-spectaline (57:43 ratio) | 4.82 g of mixture from 39 g of crude alkaloidal fraction | [3] |

| Senna spectabilis | Flowers | (-)-cassine | Limit of Detection (LOD): 10.2 mg L⁻¹ (by CZE-UV) | [4] |

| Senna spectabilis | Flowers | (-)-spectaline | Limit of Detection (LOD): 13.9 mg L⁻¹ (by CZE-UV) | [4] |

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and characterization of this compound from its natural sources, primarily based on procedures described for Senna spectabilis flowers.

Extraction and Isolation

The following protocol outlines a typical procedure for the isolation of a mixture of (-)-cassine and (-)-spectaline:

-

Plant Material Preparation : Fresh flowers of Senna spectabilis are dried in an oven at 40°C for 24 hours and then ground into a fine powder.

-

Maceration : The powdered plant material is subjected to maceration with ethanol for an extended period (e.g., 6 days), with the solvent being replaced periodically.

-

Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning : The crude extract is redissolved in a methanol/water mixture (e.g., 8:2 v/v) and partitioned successively with hexane and dichloromethane (CH₂Cl₂). The CH₂Cl₂ fraction, which is enriched with alkaloids, is collected.

-

Acid-Base Extraction : The CH₂Cl₂ fraction is concentrated, redissolved in CH₂Cl₂, and then extracted with an aqueous acid solution (e.g., 40% HCl). The combined aqueous acidic fractions are then basified to a pH of 9 with a base like ammonium hydroxide (NH₄OH).

-

Final Extraction : The basic aqueous solution is exhaustively extracted with CH₂Cl₂. The combined organic layers are dried over a drying agent (e.g., MgSO₄) and concentrated to yield a crude alkaloidal fraction.

-

Column Chromatography : The crude alkaloidal fraction is purified by column chromatography on neutral alumina, eluting with a solvent system such as ethanol/dichloromethane/hexane (e.g., 1:7:2 v/v/v) to yield a mixture of (-)-cassine and (-)-spectaline.[3]

Characterization

For the separation and quantification of this compound, a reverse-phase HPLC method can be employed. A C18 column is typically used with a mobile phase consisting of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Detection can be achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

GC-MS is another powerful technique for the analysis of this compound. A typical GC-MS protocol would involve:

-

Column : A non-polar capillary column (e.g., HP-5ms).

-

Carrier Gas : Helium at a constant flow rate.

-

Injector Temperature : 250-300°C.

-

Oven Temperature Program : A gradient temperature program, for example, starting at 50°C and ramping up to 320°C.

-

MS Detector : Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-600.

The structural elucidation of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. The following are the reported chemical shifts for (-)-cassine:

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.55 (m, 1H, H-3), 2.95 (m, 1H, H-2), 2.85 (m, 1H, H-6), 2.40 (t, J = 7.2 Hz, 2H, -CH₂-C=O), 1.70-1.20 (m, 20H, methylene groups of the side chain), 1.15 (d, J = 6.0 Hz, 3H, -CH₃).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 211.5 (C=O), 68.5 (C-3), 60.8 (C-2), 56.5 (C-6), 42.9, 36.5, 31.9, 29.5, 29.3, 29.2, 25.8, 24.5, 23.8, 22.7 (side chain carbons), 15.2 (-CH₃).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique for the detection and characterization of this compound. In positive ion mode, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 298. Tandem mass spectrometry (MS/MS) of the parent ion reveals characteristic fragment ions, with the predominant fragmentation being the loss of a water molecule (H₂O).[5]

Putative Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, as a piperidine alkaloid, its core heterocyclic ring is believed to be derived from the amino acid L-lysine. The following diagram illustrates a putative biosynthetic pathway.

Caption: Putative biosynthetic pathway of (-)-cassine from L-lysine.

The proposed pathway begins with the decarboxylation of L-lysine to form cadaverine, which is then oxidatively deaminated to 5-aminopentanal.[6][7] This intermediate undergoes spontaneous cyclization to form the Δ¹-piperideine Schiff base, which is subsequently reduced to a piperidine ring intermediate.[6][7] The long C₁₂ keto-alkyl side chain is likely synthesized via the polyketide pathway and is then attached to the piperidine ring through a condensation or acylation reaction to form this compound.

Biological Activity and Signaling Pathways

This compound and its related alkaloids have been shown to exhibit a range of biological activities. Of particular interest to drug development professionals is its antiproliferative effect on cancer cell lines. Studies have demonstrated that a mixture of (-)-cassine and (-)-spectaline can induce cell cycle arrest in the G1/S transition phase in hepatocellular carcinoma (HepG2) cells.[8] This effect is associated with the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway and the subsequent downregulation of cyclin D1 expression.[8]

The following diagram illustrates the inhibitory effect of this compound on the ERK signaling pathway.

Caption: Inhibition of the ERK pathway and cell proliferation by (-)-cassine.

Conclusion

(-)-Cassine is a piperidine alkaloid with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, discovery, and methods for its analysis. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers. The elucidation of its biosynthetic and signaling pathways offers insights into its biological functions and potential applications in drug development. Further research is warranted to fully explore the pharmacological properties of this compound and to develop it as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Review of Recent Studies on the Antioxidant and Anti-Infectious Properties of Senna Plants - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Cassine from Senna spectabilis: A Technical Guide for Researchers

An in-depth guide to the extraction, purification, and characterization of the piperidine alkaloid (-)-cassine from the medicinal plant Senna spectabilis, tailored for researchers, scientists, and professionals in drug development.

Abstract

(-)-Cassine, a piperidine alkaloid isolated from Senna spectabilis (syn. Cassia spectabilis), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antiproliferative, anti-inflammatory, and antinociceptive properties. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of (-)-cassine. It includes detailed experimental protocols, quantitative data on yields and analytical parameters, and a visualization of the compound's known mechanism of action. This document is intended to serve as a valuable resource for researchers seeking to isolate and study this promising natural product.

Introduction

Senna spectabilis, a member of the Fabaceae family, is a flowering plant native to Central and South America that is now widely distributed in tropical and subtropical regions.[1][2][3] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, with piperidine alkaloids being a prominent class of compounds found in its leaves, flowers, and fruits.[1][2] Among these, (-)-cassine is a major constituent, first isolated from the leaves of Cassia excelsa and later identified in S. spectabilis.[1]

The biological activities of (-)-cassine and its derivatives have been the subject of numerous studies. Research has demonstrated its potential as an antiproliferative agent, inducing cell cycle arrest in cancer cells.[4] Furthermore, its anti-inflammatory and antinociceptive effects have been linked to the inhibition of inflammatory mediators.[5] This guide provides a detailed protocol for the isolation and purification of (-)-cassine, enabling further investigation into its therapeutic potential.

Experimental Protocols

Plant Material Collection and Preparation

Fresh flowers of Senna spectabilis are the primary source material for the isolation of (-)-cassine.[4]

Protocol:

-

Collect fresh flowers of S. spectabilis.

-

Dry the plant material in a stove at 40°C for 24 hours.[4]

-

Grind the dried flowers into a fine powder.

Extraction of Crude Alkaloid Mixture

The initial extraction is performed using ethanol to isolate a broad range of compounds, including the target alkaloids.

Protocol:

-

Macerate the powdered plant material in ethanol (EtOH) for a period of 6 days.[4]

-

Filter the extract and concentrate it to obtain a crude extract.[4]

-

To the residual plant material, add fresh ethanol and continue the maceration, repeating this process every 2 days.[4]

-

Combine all the maceration extracts.

Purification by Column Chromatography

The crude extract is subjected to column chromatography to separate the alkaloidal fraction and isolate the target compounds.

Protocol:

-

Prepare a chromatography column packed with neutral aluminum oxide (Al₂O₃).[4]

-

Dissolve the concentrated crude extract in a minimal amount of the mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a solvent system of ethanol/dichloromethane/hexanes (EtOH/CH₂Cl₂/hexanes) in a ratio of 1:7:2.[4]

-

Collect the fractions and monitor them by an appropriate method (e.g., thin-layer chromatography) to identify those containing the mixture of (-)-cassine and its homolog, (-)-spectaline.

-

Combine the fractions containing the desired alkaloids. This process yields a mixture of (-)-cassine and (-)-spectaline.[4]

Quantitative Data

The following tables summarize the quantitative data reported in the literature for the isolation and analysis of cassine.

| Parameter | Value | Reference |

| Yield of (-)-cassine and (-)-spectaline mixture | 4.82 g | [4] |

| Analytical Method | Analyte | Limit of Detection (LOD) | Reference |

| Capillary Zone Electrophoresis (CZE) | (-)-Cassine | 10.2 mg L⁻¹ | [6][7] |

| Capillary Zone Electrophoresis (CZE) | (-)-Spectaline | 13.9 mg L⁻¹ | [6][7] |

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the isolation and purification workflow for (-)-cassine and its proposed mechanism of action in cancer cells.

Conclusion

This technical guide outlines a reproducible methodology for the isolation and purification of (-)-cassine from Senna spectabilis. The provided protocols and quantitative data serve as a foundation for researchers to obtain this bioactive alkaloid for further pharmacological and mechanistic studies. The visualization of the experimental workflow offers a clear overview of the process, while the signaling pathway diagram provides insight into the molecular mechanism underlying its antiproliferative effects. Further research is warranted to fully elucidate the therapeutic potential of (-)-cassine and to develop it as a potential drug candidate.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. repository.unair.ac.id [repository.unair.ac.id]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Cassia spectabilis (DC) Irwin et Barn: A Promising Traditional Herb in Health Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bv.fapesp.br [bv.fapesp.br]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Cassine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cassine is a naturally occurring piperidine alkaloid first isolated from the leaves and other parts of plants belonging to the Cassia genus. Its unique chemical architecture, characterized by a substituted piperidine ring linked to a long alkyl chain with a ketone functionality, has garnered interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (-)-Cassine, supported by spectroscopic data and detailed experimental methodologies. The precise spatial arrangement of its chiral centers is critical for its biological activities, which include antimicrobial and anticholinesterase effects. This document aims to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure and Nomenclature

(-)-Cassine is a complex alkaloid featuring a 2,5,6-trisubstituted piperidine ring. The systematic IUPAC name for (-)-Cassine is 12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one . Its molecular formula is C₁₈H₃₅NO₂ , corresponding to a molecular weight of 297.48 g/mol .

The core of the molecule is a piperidine ring with three substituents: a methyl group at position 6, a hydroxyl group at position 5, and a long dodecan-2-one chain at position 2. The stereochemistry of these substituents is crucial for the molecule's identity and biological function.

Table 1: Chemical Identifiers for (-)-Cassine

| Identifier | Value |

| IUPAC Name | 12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one |

| Molecular Formula | C₁₈H₃₅NO₂ |

| Molecular Weight | 297.48 g/mol |

| CAS Number | 471-72-7 |

| SMILES | C[C@H]1N--INVALID-LINK--CC[C@H]1O |

| InChI | InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1 |

Stereochemistry and Absolute Configuration

The stereochemistry of (-)-Cassine has been unequivocally established as (2S, 5R, 6R) through a combination of total synthesis and spectroscopic analysis, particularly Nuclear Overhauser Effect (NOE) spectroscopy. The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered rings.

-

C-2: The long alkyl chain is in an equatorial position, which is sterically favored. The absolute configuration is S .

-

C-5: The hydroxyl group is in an equatorial position. The absolute configuration is R .

-

C-6: The methyl group is in an equatorial position. The absolute configuration is R .

The relative stereochemistry of the substituents on the piperidine ring is therefore cis between the C-2 and C-6 substituents, and trans between the C-5 hydroxyl group and the C-6 methyl group.

An In-depth Technical Guide to the Physical and Chemical Properties of Cassine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassine, a piperidine alkaloid primarily isolated from plants of the Senna (formerly Cassia) genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, this document elucidates the key signaling pathways through which this compound exerts its biological effects, with a particular focus on its anti-inflammatory and anticholinesterase activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.

Physicochemical Properties

This compound is a complex organic molecule with a distinct piperidine core structure. A summary of its key physicochemical properties is presented below.

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₅NO₂ | [1][2] |

| Molecular Weight | 297.48 g/mol | [1][2] |

| IUPAC Name | (2R,3R,6S)-12-(3-hydroxy-2-methylpiperidin-6-yl)dodecan-2-one | [1] |

| CAS Number | 5227-24-7 | [1] |

| Appearance | White crystalline solid | [3] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 57-58 °C (for synthetic (-)-Cassine) | [4] |

| Boiling Point | Not experimentally determined. |

Solubility

Qualitative solubility information suggests that this compound, as an alkaloid, exhibits solubility in various organic solvents. However, specific quantitative data is limited.

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | General alkaloid properties |

| Ethanol | Soluble | General alkaloid properties |

| Methanol | Soluble | General alkaloid properties |

| Chloroform | Soluble | General alkaloid properties |

| DMSO | Soluble | General alkaloid properties |

Note: Precise solubility values (e.g., in g/100mL) are not well-documented and would require experimental determination.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are crucial for its identification and structural confirmation. While complete assigned spectra are not consistently available in all literature, typical chemical shift ranges for similar piperidine alkaloids can be referenced.

¹H NMR:

-

Protons on the piperidine ring typically resonate between δ 1.0 and 3.5 ppm.

-

The proton attached to the carbon bearing the hydroxyl group would appear as a multiplet in the δ 3.5-4.5 ppm region.

-

Protons of the long aliphatic chain would produce a complex series of multiplets in the δ 1.2-2.5 ppm region.

-

The methyl group on the piperidine ring would likely appear as a doublet around δ 1.0-1.3 ppm.

-

The methyl group of the ketone would be a singlet around δ 2.1 ppm.

¹³C NMR:

-

The carbonyl carbon of the ketone would be observed downfield, typically in the δ 208-215 ppm region.

-

Carbons of the piperidine ring would resonate in the δ 25-70 ppm range.

-

The carbon attached to the hydroxyl group would be in the δ 60-75 ppm range.

-

The carbons of the aliphatic side chain would appear in the δ 20-40 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~2920 and ~2850 | C-H (alkane) | Stretching |

| ~1710 | C=O (ketone) | Stretching |

| ~1465 and ~1375 | C-H (alkane) | Bending |

| ~1100 | C-N | Stretching |

| ~1050 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak at m/z 297, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for piperidine alkaloids involve cleavage of the side chain and fragmentation of the piperidine ring. Key fragments would likely arise from the loss of the alkyl ketone side chain and subsequent ring fissions.

Experimental Protocols

Isolation and Purification of this compound from Senna spectabilis

The following is a generalized protocol for the extraction, isolation, and purification of this compound from the leaves of Senna spectabilis.

3.1.1. Extraction

-

Drying and Grinding: Air-dry fresh leaves of Senna spectabilis in the shade for several days until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Maceration: Macerate the powdered leaf material (e.g., 1 kg) in a suitable organic solvent, such as methanol or ethanol (e.g., 5 L), at room temperature for 48-72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

3.1.2. Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

-

Solvent Partitioning (to remove non-alkaloidal compounds): Extract the acidic solution with a nonpolar solvent such as hexane or diethyl ether. Discard the organic layer.

-

Basification: Basify the aqueous layer to a pH of 9-10 with a base, such as ammonium hydroxide.

-

Extraction of Alkaloids: Extract the basified aqueous solution with a chlorinated solvent like chloroform or dichloromethane.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude alkaloid fraction.

3.1.3. Column Chromatography Purification

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent (e.g., hexane).

-

Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation of this compound: Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis) and concentrate to yield purified this compound.

-

Recrystallization: Further purify the isolated this compound by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain crystalline this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using the following analytical techniques:

-

Melting Point Determination: Determine the melting point of the crystalline solid and compare it with the literature value.[4] A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis: Record and analyze the ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm the structure of the compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticholinesterase effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[5] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

4.1.1. Inhibition of Cyclooxygenase-2 (COX-2) and Pro-inflammatory Mediators

This compound has been shown to inhibit the expression of COX-2, a key enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[5] By reducing COX-2 levels, this compound effectively decreases the synthesis of prostaglandins, thereby alleviating inflammation.

4.1.2. Suppression of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] this compound has been found to inhibit the activation of NF-κB.[5] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes.

4.1.3. Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is also involved in inflammatory responses. This compound has been reported to inhibit the phosphorylation of ERK, a key step in the activation of this pathway.[5] By interfering with MAPK/ERK signaling, this compound further contributes to its anti-inflammatory effects.

Anticholinesterase Activity

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity makes this compound a compound of interest for the potential treatment of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

4.2.1. Mechanism of Inhibition

This compound acts as a reversible inhibitor of cholinesterases. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from binding and being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The inhibition of both AChE and BChE is considered a potential advantage in treating the later stages of Alzheimer's disease.[1]

4.2.2. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of this compound.[7]

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in phosphate buffer (pH 8.0).

-

Prepare stock solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, the AChE enzyme solution, and the this compound solution at various concentrations. Include a control with no inhibitor and a positive control with a known AChE inhibitor (e.g., galantamine).

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a set period (e.g., 15 minutes).

-

Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Conclusion

This compound is a piperidine alkaloid with well-defined physicochemical properties and significant biological activities. Its anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including NF-κB and MAPK, and the suppression of pro-inflammatory enzymes like COX-2. Furthermore, its ability to inhibit both acetylcholinesterase and butyrylcholinesterase highlights its potential as a therapeutic agent for neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and characterization of this compound, facilitating further research and development of this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. m.youtube.com [m.youtube.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Casticin inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Persistent Cox-2 inhibition downregulates NF-κB resulting in chronic intestinal inflammation in the Min/+ mouse model of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Enigmatic Path of Cassine: A Technical Guide to its Synthesis and Biological Significance

An in-depth exploration for researchers, scientists, and drug development professionals.

Introduction

(-)-Cassine, a piperidine alkaloid of significant pharmacological interest, was first isolated from the leaves of Cassia excelsa in 1964 and is also a major alkaloid component in Senna spectabilis.[1] Renowned for its diverse biological activities, including antimalarial, antiviral, anti-inflammatory, and cholinesterase-inhibitory effects, Cassine and its analogues have garnered considerable attention in the field of drug discovery.[1] While the chemical synthesis of this complex molecule has been successfully achieved and extensively documented, its natural biosynthetic pathway within plants remains largely unelucidated. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical synthesis and biological activities, while also highlighting the existing knowledge gap concerning its biosynthesis.

Chemical Synthesis of (±)-Cassine and its Analogues

The total synthesis of this compound has been approached through various strategies, often involving the construction of the key cis-2,6-disubstituted piperidine ring. One notable synthetic route involves a multi-step process culminating in the formation of (±)-cassine.

Key Synthetic Intermediates and Reactions

The synthesis often commences from simpler precursor molecules, with key steps including the formation of piperidine ring precursors and subsequent side-chain attachments. For instance, a common strategy involves the synthesis of key intermediates which are then subjected to reactions like the Hoveyda–Grubs II catalyst-mediated reaction to introduce the long alkyl side chain.[1] The final steps typically involve deprotection of functional groups to yield the target alkaloid.[2]

A representative synthetic scheme is outlined below:

Caption: A simplified workflow for the chemical synthesis of a this compound analogue.

Quantitative Data on Chemical Synthesis

The efficiency of chemical synthesis is often evaluated by the yield of each step. Below is a summary of reported yields for the synthesis of key intermediates and analogues of this compound.

| Step | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Synthesis of Intermediate 9b | Intermediate 8a, Methyl ketone B | Hoveyda–Grubbs II catalyst | 12-(5-hydroxy-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)dodec-10-en-2-one (E/Z mixture) | 68 | [1] |

| Synthesis of Intermediate 9c | Intermediate 8a, Methyl ketone C | Hoveyda–Grubbs II catalyst | 14-(5-hydroxy-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)tetradecadec-12-en-2-one (E/Z mixture) | 82 | [1] |

| Synthesis of Intermediate 9e | Intermediate 8b, Methyl ketone C | Hoveyda–Grubbs II catalyst | 14-(5-hydroxy-6-methyl-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)tetradec-12-en-2-one (E/Z mixture) | 66 | [1] |

| Deprotection to form Analogue 10c | Intermediate 9c | K₂CO₃, benzenethiol | 14-(5-hydroxy-1,2,5,6-tetrahydropyridin-2-yl)tetradec-12-en-2-one (10c, E/Z mixture) | 85 | [1] |

Experimental Protocols for Chemical Synthesis

A general procedure for the cross-metathesis reaction to form intermediates like 9b is as follows:

General Procedure C: Synthesis of Intermediates (e.g., 9b) [1]

-

To a solution of the appropriate intermediate (e.g., 8a, 1.00 eq) in dry dichloromethane (DCM), the corresponding methyl ketone (5.00 eq) is added.

-

The Hoveyda–Grubbs II catalyst (0.075 eq) is then added to the mixture.

-

The reaction is stirred at room temperature under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

A general procedure for the deprotection step is as follows:

General Procedure D: Deprotection to form Analogues (e.g., 10c) [1]

-

To a solution of the protected intermediate (e.g., 9c, 1.00 eq) in acetonitrile, potassium carbonate (K₂CO₃, 5.00 eq) and benzenethiol (3.0 eq) are added.

-

The mixture is stirred at room temperature and monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the final product.

The Uncharted Territory: Biosynthesis of this compound in Plants

Despite the well-documented chemical synthesis of this compound, its biosynthetic pathway in plants remains largely unknown. Alkaloids, in general, are known to be derived from amino acids, and the piperidine ring of this compound likely originates from L-lysine, which serves as a precursor for many piperidine alkaloids by providing a C5N building block.[3][4] The biosynthesis of alkaloids is a complex process involving a series of enzymatic reactions, including decarboxylations, transaminations, and cyclizations, often catalyzed by enzymes such as decarboxylases, oxidases, and synthases.[5][6]

A hypothetical, generalized pathway for piperidine alkaloid biosynthesis is presented below. It is important to note that this is a speculative pathway for this compound, based on general knowledge of alkaloid biosynthesis, and the specific enzymes and intermediates for this compound have not been identified.

References

- 1. Synthesis and Anticholinesterase Evaluation of this compound, Spectaline and Analogues [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Enzymatic Cascade Reactions in Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Cassine Alkaloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cassine is a piperidine alkaloid isolated from plants of the Senna (formerly Cassia) genus, notably Senna spectabilis. It has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory, anti-nociceptive, and antiproliferative properties. This technical guide provides a comprehensive overview of the pharmacological profile of (-)-cassine, detailing its mechanisms of action, summarizing the available quantitative data, and outlining key experimental protocols for its investigation.

Pharmacodynamics: Mechanism of Action

(-)-Cassine exerts its pharmacological effects through the modulation of several key signaling pathways implicated in inflammation, pain, and cell proliferation.

Anti-inflammatory and Anti-nociceptive Mechanisms

The anti-inflammatory and pain-relieving properties of (-)-cassine are attributed to its interaction with multiple targets in the nociceptive pathway.[1]

-

TRPV1 and TRPA1 Receptor Interaction: (-)-Cassine has been shown to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors. These ion channels are crucial in the perception of pain and the development of hypersensitivity.[1]

-

COX-2 Inhibition: The alkaloid inhibits the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1]

-

MAPK/ERK and NF-κB Signaling Inhibition: (-)-Cassine has been demonstrated to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.

The following diagram illustrates the signaling pathway involved in the anti-inflammatory and anti-nociceptive effects of (-)-cassine.

Antiproliferative Mechanism

In addition to its anti-inflammatory effects, a mixture of (-)-cassine and its analogue (-)-spectaline has demonstrated antiproliferative activity in hepatocellular carcinoma (HepG2) cells. The proposed mechanism involves:

-

ERK Inactivation: The alkaloid mixture inhibits the activation of ERK, a key component of the MAPK pathway that is often dysregulated in cancer and promotes cell proliferation.

-

Downregulation of Cyclin D1: This leads to a decrease in the expression of Cyclin D1, a crucial protein for cell cycle progression from the G1 to the S phase. This results in cell cycle arrest at the G1/S transition.

The following diagram depicts the antiproliferative signaling pathway.

Quantitative Pharmacological Data

While the qualitative pharmacological profile of (-)-cassine is increasingly understood, specific quantitative data such as binding affinities and inhibitory concentrations are not widely available in the public domain. The following tables summarize the currently accessible data.

Table 1: In Vitro Antiproliferative Activity of (-)-Cassine and Related Alkaloids

| Compound/Mixture | Cell Line | Assay | IC50 | Citation |

| (-)-Cassine / (-)-Spectaline Mixture | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 26.45 ± 1.73 µg/mL | |

| (-)-Cassine / (-)-Spectaline Mixture | Normal Fibroblast | MTT Assay | 55.62 ± 1.69 µg/mL |

Note: Data for pure (-)-cassine is limited. The provided IC50 values are for a mixture of (-)-cassine and (-)-spectaline.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Dosing Route | Citation |

| Cmax | Data not available | |||

| Tmax | Data not available | |||

| AUC | Data not available | |||

| Bioavailability | Data not available | |||

| Half-life (t1/2) | Data not available |

Note: To date, detailed pharmacokinetic studies providing parameters such as Cmax, Tmax, AUC, bioavailability, and half-life for (-)-cassine have not been published.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of (-)-cassine's pharmacological profile.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the in vivo anti-inflammatory activity of a compound.

Workflow Diagram:

References

Preliminary biological activity screening of Cassine

An in-depth guide to the preliminary biological activity of the genus Cassine reveals a promising source of phytochemicals with significant therapeutic potential. Primarily recognized for its traditional medicinal uses, scientific screening of this genus has unveiled a spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. These activities are largely attributed to the presence of diverse secondary metabolites such as alkaloids, flavonoids, tannins, terpenoids, and steroids.[1][2][3] This technical guide provides a consolidated overview of the screening methodologies, quantitative data, and mechanistic pathways associated with the biological evaluation of this compound extracts and their isolated compounds.

Antioxidant Activity

Extracts from this compound species, particularly C. albens and C. glauca, have demonstrated notable antioxidant properties.[1][2] The antioxidant potential is a key indicator of the plant's ability to mitigate oxidative stress-related disorders.[2] The screening typically involves multiple assays to evaluate different mechanisms of antioxidant action, such as radical scavenging and reducing power.[2][4]

Data on Antioxidant Activity

The antioxidant capacity of various extracts from this compound species has been quantified using established in vitro models. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of the extracts, with lower values indicating higher antioxidant activity.

| Species | Extract/Fraction | Assay | IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |

| This compound albens | Ethyl Acetate | DPPH | 70.15 | Ascorbic Acid (16.97) | [1] |

| This compound albens | Ethyl Acetate | ABTS | 69.08 | Ascorbic Acid (43.60) | [1] |

| This compound albens | Chloroform | ABTS | 85.31 | Ascorbic Acid (43.60) | [1] |

Experimental Protocols for Antioxidant Assays

1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a sample.[1]

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[1][5]

-

Protocol:

-

A stock solution of DPPH (e.g., 1.3 mg/mL in methanol) is prepared.[5]

-

Various concentrations of the plant extract are added to a solution of DPPH in methanol.[5]

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1]

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance in the presence of the sample.[1]

-

The IC50 value is determined by plotting the scavenging percentage against the extract concentration.[1]

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This method is another common approach to measure antioxidant activity.

-

Principle: ABTS reacts with potassium persulfate to produce the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance.[1]

-

Protocol:

-

The ABTS•+ radical cation is pre-generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

-

Various concentrations of the plant extract are added to the diluted ABTS•+ solution.

-

After a set incubation time, the absorbance is measured at 734 nm.

-

The scavenging percentage and IC50 value are calculated similarly to the DPPH assay.

-

3. Total Antioxidant Capacity (Phosphomolybdate Assay)

This assay evaluates the overall antioxidant capacity of a sample.[1]

-

Principle: In the presence of antioxidants, Molybdenum(VI) is reduced to Molybdenum(V), forming a green-colored phosphate/Mo(V) complex at acidic pH. The intensity of the green color is proportional to the antioxidant capacity and is measured by absorbance at 695 nm.[1]

-

Protocol:

-

A reagent solution is prepared containing sulfuric acid (0.6 M), sodium phosphate (28 mM), and ammonium molybdate (4 mM).[1]

-

A specific volume of the plant extract (e.g., 100μl) is mixed with the reagent solution.[1]

-

The mixture is incubated in a water bath at 95°C for 90 minutes.[1]

-

After cooling to room temperature, the absorbance is measured at 695 nm.[1]

-

The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.[1]

-

Visualization of Antioxidant Screening Workflow

Caption: General workflow for screening the antioxidant activity of this compound extracts.

Antimicrobial Activity

The piperidine alkaloid this compound, isolated from related genera, has demonstrated antibacterial and antifungal properties, suggesting that this compound species may harbor similar compounds.[6] Screening for antimicrobial activity is a critical first step in the discovery of new anti-infective agents.[7]

Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | Type | MIC (mg/mL) | Reference |

| This compound | Staphylococcus aureus | Gram (+) Bacteria | 2.5 | [6] |

| This compound | Bacillus subtilis | Gram (+) Bacteria | 2.5 | [6] |

| This compound | Candida albicans | Fungus (Yeast) | 5.0 | [6] |

Experimental Protocols for Antimicrobial Assays

1. Agar Disk/Well Diffusion Method

This is a standard preliminary method to screen for antimicrobial activity.[7][8]

-

Principle: An antimicrobial agent diffuses from a concentrated source (a filter paper disk or a well in the agar) into an agar medium inoculated with a test microorganism. If the agent is effective, it inhibits microbial growth, creating a clear zone of inhibition around the source. The diameter of this zone is proportional to the agent's activity.[7][9]

-

Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard).

-

Evenly swab the inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

-

Aseptically place sterile paper disks (6 mm) impregnated with a known concentration of the plant extract onto the agar surface. Alternatively, cut wells into the agar and add a specific volume of the extract.[8]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition in millimeters.[9]

-

2. Broth Microdilution Method (MIC Determination)

This quantitative method determines the minimum concentration of an antimicrobial agent needed to inhibit microbial growth.[7]

-

Principle: A serial two-fold dilution of the plant extract is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is identified as the lowest concentration of the extract at which no visible growth (turbidity) occurs after incubation.[10]

-

Protocol:

-

Dispense a specific volume of sterile broth into the wells of a 96-well plate.

-

Create serial dilutions of the plant extract across the wells.

-

Add a standardized inoculum of the test microorganism to each well. Include positive (microbe, no extract) and negative (broth only) controls.

-

Incubate the plate under suitable conditions.

-

Visually inspect the plate for turbidity. The well with the lowest extract concentration showing no growth is the MIC. A colorimetric indicator like resazurin can also be used to aid in determining viability.[7]

-

Visualization of Antimicrobial Screening Workflow

Caption: A two-stage workflow for screening the antimicrobial activity of this compound.

Anti-inflammatory Activity

The alkaloid (-)-cassine has been identified as a potent anti-inflammatory agent.[11] Its mechanism involves the modulation of key signaling pathways associated with inflammation and nociception, making it a compound of significant interest for drug development.[11][12]

Experimental Protocol for Anti-inflammatory Assay

Carrageenan-Induced Paw Edema Model

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][14]

-

Principle: Subplantar injection of carrageenan into the paw of a rodent (e.g., a mouse or rat) induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The first phase is mediated by histamine and serotonin, while the second, later phase (after 2 hours) is mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide.[14] The ability of a test compound to reduce the paw volume compared to a control group indicates its anti-inflammatory potential.

-

Protocol:

-

Animals (e.g., male ICR mice) are randomly assigned to control and treatment groups.[13]

-

The test compound (e.g., (-)-cassine at 3-60 mg/kg) or a standard drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle (e.g., saline).[11][13]

-

After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the plantar surface of the right hind paw of each animal.[13]

-

Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Visualization of Anti-inflammatory Signaling Pathway

The anti-inflammatory action of (-)-cassine is linked to its ability to inhibit several pro-inflammatory signaling pathways.[11]

Caption: (-)-Cassine inhibits inflammation by targeting NF-κB, MAPK/ERK, and COX-2 pathways.[11]

Cytotoxicity Screening

Preliminary cytotoxicity screening is essential to evaluate the potential of plant extracts as anticancer agents and to assess their general toxicity.[15][16] Simple, low-cost assays like the Brine Shrimp Lethality Assay (BSLA) are often used for initial screening, followed by in vitro assays on human cancer cell lines.[15][17]

Data on Cytotoxicity

While specific data for this compound is limited in the provided context, results from screening other plant genera demonstrate how such data is typically presented. An extract is generally considered to have potent activity if its LC50 or IC50 is below 20-30 µg/mL.

| Species | Extract | Assay/Cell Line | LC50/IC50 (µg/mL) | Reference |

| Guaiacum officinale | Chloroform | Brine Shrimp (BSLA) | < 10 | [15] |

| Simarouba tulae | Chloroform | Brine Shrimp (BSLA) | 36.1 | [15] |

| Plectranthus hadiensis | Acetone | HCT116 (Colon) | 2.25 | [16] |

| Plectranthus ciliatus | Acetone | MCF-7 (Breast) | 4.50 | [16] |

Experimental Protocols for Cytotoxicity Assays

1. Brine Shrimp Lethality Assay (BSLA)

BSLA is a simple, rapid, and cost-effective bioassay for the preliminary screening of cytotoxic activity.[17]

-

Principle: Brine shrimp (Artemia salina) nauplii are used as test organisms. The assay determines the concentration of a substance that is lethal to 50% of the shrimp larvae (LC50) over a 24-hour period. A strong positive correlation often exists between brine shrimp toxicity and cytotoxicity against human cancer cells.[17][18]

-

Protocol:

-

Hatch brine shrimp eggs in artificial seawater for 48 hours to obtain the nauplii.

-

Prepare vials with various concentrations of the plant extract (e.g., 10, 100, 1000 µg/mL) in seawater.

-

Transfer a set number of nauplii (e.g., 10) into each vial.

-

After 24 hours, count the number of surviving shrimp in each vial.

-

Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis or by plotting mortality against concentration.[18]

-

2. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[19]

-

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (e.g., 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.[19]

-

Protocol:

-

Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[19]

-

Treat the cells with various concentrations of the plant extract and incubate for a specified period (e.g., 48 hours).[18]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Visualization of Cytotoxicity Screening Workflow

Caption: A hierarchical workflow for screening the cytotoxic potential of this compound extracts.

References

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antioxidant activity of hydro alcoholic extract from the fruit pulp of Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an antimicrobial alkaloid from Senna racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Assessing the antimicrobial activities of Ocins [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Plant derived alkaloid (-)-cassine induces anti-inflammatory and anti-hyperalgesics effects in both acute and chronic inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of rhein isolated from the flowers of Cassia fistula L. and possible underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological screening of select Puerto Rican plants for cytotoxic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Piperidine Alkaloid Cassine: From Biological Activity to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassine is a naturally occurring piperidine alkaloid predominantly isolated from plants of the Senna (formerly Cassia) genus. Exhibiting a diverse range of pharmacological activities, this compound has garnered significant interest within the scientific community for its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound are provided, alongside a summary of key quantitative data. Furthermore, this guide visualizes the known signaling pathways modulated by this compound and presents a typical experimental workflow using the Graphviz DOT language, offering a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this promising piperidine alkaloid.

Introduction

Piperidine alkaloids represent a large and structurally diverse class of natural products known for their wide spectrum of biological activities. Among these, this compound, a 3-hydroxy-2,6-disubstituted piperidine, has emerged as a molecule of interest due to its notable anti-inflammatory, antimicrobial, antiproliferative, and anticholinesterase properties. First isolated from Cassia excelsa (now Senna spectabilis), this compound's therapeutic potential is underscored by its interaction with key cellular signaling pathways and molecular targets implicated in various disease states. This guide aims to consolidate the existing scientific literature on this compound into a detailed technical resource to facilitate further research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₃₅NO₂, is characterized by a piperidine ring substituted at the 2, 3, and 6 positions. The absolute configuration of the naturally occurring enantiomer is (-)-Cassine.

-

IUPAC Name: (2R,3R,6R)-6-(12-hydroxydodecyl)-2-methylpiperidin-3-ol

-

Molecular Weight: 301.48 g/mol

-

General Features: The long alkyl chain at the 6-position contributes to the lipophilicity of the molecule, which may influence its pharmacokinetic properties and ability to cross biological membranes. The hydroxyl group at the 3-position and the secondary amine within the piperidine ring are key functional groups that can participate in hydrogen bonding and other molecular interactions.

Biological Activities and Mechanisms of Action

This compound has been demonstrated to possess a variety of biological activities, which are summarized in the table below. The subsequent sections delve into the mechanisms underlying these activities.

Data Presentation: Quantitative Biological Data for this compound

| Biological Activity | Assay | Target/Cell Line | Result | Reference |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 2.5 mg/mL | [1][2] |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 2.5 mg/mL | [1][2] | |

| Minimum Inhibitory Concentration (MIC) | Candida albicans | 5.0 mg/mL | [1][2] | |

| Antiproliferative | MTT Assay | HepG2 (Human hepatocellular carcinoma) | IC50: 28.94 µg/mL | [3] |

| Cholinesterase Inhibition | Ellman's Method | Acetylcholinesterase (AChE) | Further research needed for specific Ki values | |

| Ellman's Method | Butyrylcholinesterase (BChE) | Further research needed for specific Ki values |

Anti-inflammatory and Anti-nociceptive Activity

This compound exhibits significant anti-inflammatory and pain-relieving effects. Its mechanism of action in this context is multifaceted and involves the modulation of several key signaling pathways and receptors.

Studies have shown that this compound interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are crucial players in pain and inflammation signaling.[4][5][6] By modulating the activity of these ion channels, this compound can reduce the sensation of pain and neurogenic inflammation.

A key aspect of this compound's anti-inflammatory action is its ability to interfere with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[7][8] These pathways are central to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of ERK and prevent the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

Antimicrobial Activity

This compound has demonstrated inhibitory activity against both Gram-positive bacteria and fungi.[1][2] The presence of the long alkyl chain and the piperidine ring are thought to be important for its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death.

Antiproliferative Activity

The antiproliferative effects of this compound have been observed in cancer cell lines, such as the human hepatocellular carcinoma cell line HepG2.[3] The exact mechanism is still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Anticholinesterase Activity

This compound and its analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[9][10][11][12][13] The piperidine core of this compound can interact with the active site of these enzymes, preventing the breakdown of the neurotransmitter acetylcholine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of (-)-Cassine from Senna spectabilis

A general protocol for the isolation of alkaloids from Senna species is as follows:

-

Extraction: Dried and powdered leaves of Senna spectabilis are subjected to extraction with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted into an organic solvent.

-

Chromatographic Purification: The resulting alkaloid-rich fraction is concentrated and subjected to chromatographic techniques for the purification of this compound. This typically involves column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (-)-Cassine.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The microbial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Reaction Mixture Preparation: A reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the cholinesterase enzyme (AChE or BChE) is prepared.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture and pre-incubated.

-

Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

-

Kinetic Measurement: The increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion is monitored over time using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated, and the IC50 or Ki value is determined.

Pharmacokinetics (ADME)

Currently, there is limited publicly available data specifically on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.[14][15] As a piperidine alkaloid with a significant lipophilic side chain, it is hypothesized that this compound may exhibit good oral absorption and tissue distribution. However, detailed pharmacokinetic studies are crucial to evaluate its drug-like properties, including metabolic stability, potential for drug-drug interactions (e.g., inhibition or induction of cytochrome P450 enzymes), and elimination pathways. The lack of this data represents a significant knowledge gap that needs to be addressed to advance the development of this compound as a therapeutic agent.

Conclusion and Future Perspectives

This compound, a piperidine alkaloid from the Senna genus, has demonstrated a compelling profile of biological activities, including anti-inflammatory, antimicrobial, antiproliferative, and anticholinesterase effects. Its ability to modulate key signaling pathways such as MAPK/ERK and NF-κB, as well as its interaction with ion channels like TRPV1 and TRPA1, provides a solid foundation for its therapeutic potential. The experimental protocols detailed in this guide offer a framework for the consistent and reproducible investigation of this promising natural product.

Future research should focus on several key areas. A critical next step is the comprehensive evaluation of this compound's pharmacokinetic and toxicological profiles to assess its suitability for in vivo studies and potential clinical development. Further elucidation of its molecular mechanisms of action, particularly in the context of its antiproliferative and anticholinesterase activities, will be essential. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the design and synthesis of novel analogs with improved potency, selectivity, and drug-like properties. The continued exploration of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents for a range of diseases.

References

- 1. This compound, an antimicrobial alkaloid from Senna racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between TRPA1 and TRPV1: Synergy on pulmonary sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of calcium ions in the positive interaction between TRPA1 and TRPV1 channels in bronchopulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 9. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Ethnobotanical Uses of Cassine-Containing Plants: A Technical Guide for Researchers

Introduction

The genus Cassine, belonging to the Celastraceae family, encompasses a group of trees and shrubs distributed throughout tropical and subtropical regions.[1] For centuries, various species within this genus have been integral to traditional medicine systems, particularly in Africa and Asia, for treating a wide array of ailments.[1][2] This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical composition, and pharmacological activities of this compound-containing plants. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the molecular mechanisms that may validate their traditional applications.

Ethnobotanical Uses

Traditional knowledge forms the bedrock of modern ethnopharmacology. Several this compound species are well-documented for their medicinal applications.

1.1 Qualitative Ethnobotanical Data

-

This compound glauca (Rottb.) Kuntze: Commonly known as "Karuvali" in some regions, the roots and leaves of this plant are traditionally used for treating cough with phlegm, swellings, and menstrual disorders. A paste made from the plant is applied to skin wounds and cuts, while the bark powder is used for rheumatism. It has also been traditionally utilized for managing epilepsy.[3]

-

This compound albens (Retz.) Kosterm.: The bark and leaves of this species are known to have astringent, anti-inflammatory, and emetic properties. Powdered leaves are used as a snuff to alleviate headaches and for fumigation to treat hysteria.[4]

-

This compound peragua L.: Also referred to as Cape Saffron, this plant is traditionally used for its medicinal properties in treating fever, inflammation, skin diseases, and digestive disorders.[5] Beyond its medicinal uses, it is also cultivated as an ornamental plant.[5]

1.2 Quantitative Ethnobotanical Data

Despite extensive literature searches, specific quantitative ethnobotanical data, such as the Informant Consensus Factor (ICF) or Use Value (UV), for species within the this compound genus were not found in the available literature. This represents a significant gap in the research and highlights an opportunity for future ethnobotanical field studies.

However, a study conducted in Mpumalanga, South Africa, provided limited quantitative data for a related species from the same family, Celastraceae. This data is presented below to offer a contextual example of quantitative ethnobotanical metrics.

| Plant Species | Family | Local Name | Part Used | Traditional Use | Use Reports (UR) | Frequency of Citation (FC) | Relative Frequency of Citation (RFC)* | Reference |

| Elaeodendron transvaalense | Celastraceae | Ngwavuma | Stem | Induces vomiting, good luck | 2 | 14 | 0.93 | [6] |

*Relative Frequency of Citation (RFC) was calculated based on the 15 informants in the study (RFC = FC/N)[6]

Phytochemical Constituents

The therapeutic effects of plants are attributed to their bioactive chemical constituents. Phytochemical screenings of this compound species have revealed the presence of several classes of compounds.

Qualitative analyses of this compound albens and this compound glauca have confirmed the presence of alkaloids, flavonoids, tannins, steroids, and terpenoids.[3][7] Quantitative studies on this compound glauca have further elucidated the concentration of some of these compounds in different plant parts.

Table 2.1: Quantitative Phytochemical Analysis of this compound glauca Extracts

| Plant Part | Extract Type | Total Phenol Content (mg GAE/g) | Tannin Content (mg RE/g) | Flavonoid Content (mg TAE/g) | Reference |

| Leaf | Methanol | 47.458 | 45.298 | 160.106 | [8] |

| Bark | Methanol | Lower than leaf | Lower than leaf | Lower than leaf | [8] |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; TAE: Tannic Acid Equivalents

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and evaluation of bioactive compounds from this compound species.

3.1 Protocol for Phytochemical Extraction (Soxhlet)

This protocol describes a continuous extraction method suitable for obtaining a broad range of phytochemicals from dried plant material.[1][9][10]

-

Sample Preparation: Air-dry the plant material (leaves, bark, etc.) in the shade for approximately one week. Grind the dried material into a coarse powder using a mechanical pulverizer.

-

Apparatus Setup:

-

Place 10-20 g of the powdered plant material into a cellulose thimble.

-

Position the thimble inside the main chamber of a Soxhlet extractor.

-

Fill a 500 mL round-bottom flask with an appropriate solvent (e.g., methanol, ethanol) to about two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

-